molecular formula C21H17FN2O3S2 B2359496 (E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 312320-09-5

(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2359496
CAS No.: 312320-09-5
M. Wt: 428.5
InChI Key: INOKDTWEHYROKC-LFIBNONCSA-N
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Description

The compound “(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a thiazolo ring, and a pyrimidine ring . The presence of these rings suggests that this compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Studies

A variety of ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5- dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives were synthesized and characterized for their potential as antioxidant, antibacterial, and antifungal agents. These compounds demonstrated varied biological activities, indicating their potential for further investigation in drug discovery (Maddila et al., 2012).

Pharmacological Evaluation

Newer thiazolo [3,2-a] pyrimidine derivatives, designed and synthesized using 4-fluoroaniline and ethylacetoacetate as starting materials, showed significant anti-inflammatory and antinociceptive activities. These compounds, particularly those with an aryl ring substituted with a smaller electron withdrawing group, displayed promising pharmacological properties with lower ulcerogenic activity and higher ALD50 values, suggesting their potential for development as therapeutic agents (Alam et al., 2010).

Chemical and Drug-likeness Properties

Detailed studies on the chemical reactivity, vibrational NBO analysis, and molecular docking simulations of Ethyl −2-(4-propoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxy phenyl)-2,3-dihydro-5H-[1, 3]thiazolo[3,2-a]pyrimidine-6-carboxylate (EBPC) revealed its stable structural conformation and drug-likeness properties. These findings highlight the compound's potential as a promising drug candidate for specific inhibitors, supported by docking binding affinities and hydrogen bond formations (Sheena Mary et al., 2021).

Anticancer Activity

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell line. Several compounds demonstrated potent activity, underscoring the potential of these novel heterocycles in cancer treatment (Abdel-Motaal et al., 2020).

Properties

IUPAC Name

ethyl (2E)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-5-4-10-28-15)19(25)16(29-21)11-13-6-8-14(22)9-7-13/h4-11,18H,3H2,1-2H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOKDTWEHYROKC-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(C=C4)F)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(C=C4)F)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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